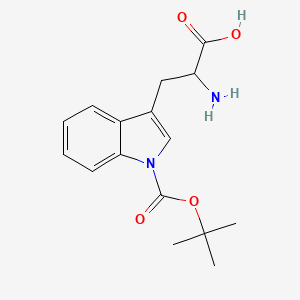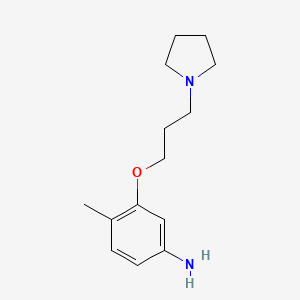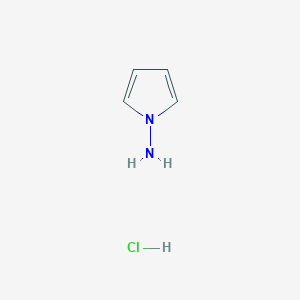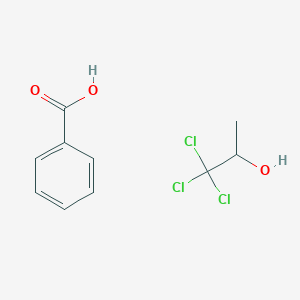
t-Butoxycarbonyl-l-trp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butoxycarbonyl-l-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis, as it prevents unwanted reactions at the amino group during the formation of peptide bonds. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Tryptophan: The synthesis of t-Butoxycarbonyl-l-tryptophan typically begins with the protection of the amino group of l-tryptophan.
Industrial Production Methods: Industrially, the process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The indole ring can also be oxidized to form various products, although these reactions are less common in the context of Boc-protected tryptophan.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nitrating agents, halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Deprotection: l-Tryptophan.
Substitution: Halogenated or nitrated tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: t-Butoxycarbonyl-l-tryptophan is widely used in the synthesis of peptides, where the Boc group protects the amino group during the formation of peptide bonds.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
The primary role of t-Butoxycarbonyl-l-tryptophan is as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
- t-Butoxycarbonyl-l-alanine
- t-Butoxycarbonyl-l-phenylalanine
- t-Butoxycarbonyl-l-lysine
Uniqueness:
- Indole Ring: The presence of the indole ring in t-Butoxycarbonyl-l-tryptophan makes it unique compared to other Boc-protected amino acids. This ring can participate in various chemical reactions, providing additional versatility in synthetic applications.
- Fluorescence: The indole ring also imparts fluorescence properties, which can be useful in biochemical assays and studies.
Propriétés
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





